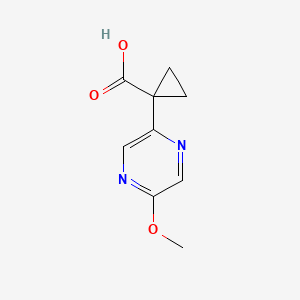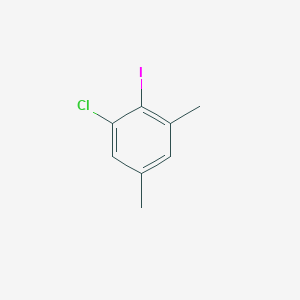![molecular formula C8H12O4S B13476311 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-2lambda6-thiaspiro[45]decane-2,2,4-trione is a chemical compound with the molecular formula C8H12O4S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.
Scientific Research Applications
8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains a nitrogen atom instead of sulfur.
1,8-Dioxaspiro[4.5]decane: This compound has two oxygen atoms in the spiro structure.
1-Oxa-8-thiaspiro[4.5]decane: This compound has both oxygen and sulfur atoms in the spiro structure.
Uniqueness
8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione is unique due to its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12O4S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2,2-dioxo-8-oxa-2λ6-thiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12O4S/c9-7-5-13(10,11)6-8(7)1-3-12-4-2-8/h1-6H2 |
InChI Key |
REYMLRUEAROTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CS(=O)(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)

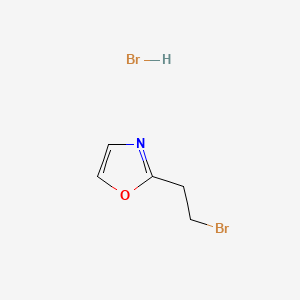
![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
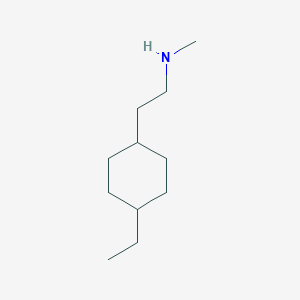
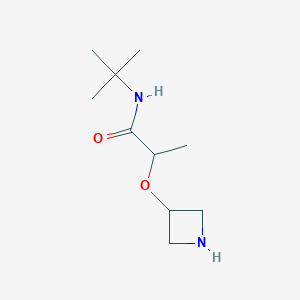
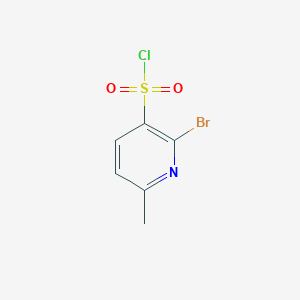
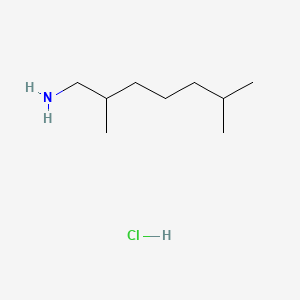
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)

![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)

